4-Chloro-3-(difluoromethyl)-2-methoxypyridine CAS 1806760-89-3 properties
4-Chloro-3-(difluoromethyl)-2-methoxypyridine CAS 1806760-89-3 properties
An In-Depth Technical Guide to 4-Chloro-3-(difluoromethyl)-2-methoxypyridine (CAS 1806760-89-3)
Abstract
4-Chloro-3-(difluoromethyl)-2-methoxypyridine is a strategically important heterocyclic building block for the pharmaceutical and agrochemical industries. Its unique trifecta of functionalities—a reactive chlorine atom for cross-coupling, a methoxy group influencing ring electronics, and a difluoromethyl (-CHF₂) moiety for modulating physicochemical properties—makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known properties, logical synthetic strategies, inherent reactivity, and applications, with a focus on its role in modern drug discovery.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine-containing substituents can profoundly alter a compound's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[2] The difluoromethyl (-CHF₂) group, in particular, has garnered significant interest as it can act as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[1][3] It is a lipophilic hydrogen bond donor, a rare and valuable combination of properties that can enhance target engagement and improve membrane permeability.[3][4]
When this functional group is installed on a pyridine scaffold—a privileged heterocycle in numerous FDA-approved drugs—the resulting intermediate becomes a powerful tool for drug development. 4-Chloro-3-(difluoromethyl)-2-methoxypyridine (CAS 1806760-89-3) is one such building block, offering multiple avenues for chemical diversification to explore structure-activity relationships (SAR) efficiently.
Physicochemical Properties and Characterization
The fundamental properties of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1806760-89-3 | [5][6] |
| Molecular Formula | C₇H₆ClF₂NO | [5] |
| Molecular Weight | 193.58 g/mol | [5] |
| SMILES | COC1=NC=CC(Cl)=C1C(F)F | [6] |
| Typical Purity | ≥95% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Analysis
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¹H NMR: Would show distinct signals for the methoxy protons (-OCH₃), the difluoromethyl proton (-CHF₂), and the two aromatic protons on the pyridine ring. The -CHF₂ proton would appear as a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Would exhibit a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
¹³C NMR: Would show seven distinct carbon signals, with the difluoromethyl carbon appearing as a triplet due to one-bond carbon-fluorine coupling.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1).
Synthesis and Reactivity
Electronic Properties and Reactivity Profile
The reactivity of the pyridine ring is dictated by the electronic interplay of its substituents:
-
Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. Hammett constants for the related -OCF₂H group (σm = 0.31, σp = 0.19) confirm this effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[7]
-
Chloro Group (-Cl): The chlorine at the 4-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The C-Cl bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to C-F or C-H bonds.[8]
-
Methoxy Group (-OCH₃): As an electron-donating group, it partially counteracts the deactivating effect of the other substituents.
This electronic profile makes the C4-chloro position the primary site for synthetic modification via cross-coupling chemistry.
Representative Synthetic Protocol
The synthesis of 4-chloropyridines is commonly achieved via the chlorination of the corresponding 4-pyridone precursors using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] While the direct synthesis of CAS 1806760-89-3 is not published, a robust and validated protocol can be proposed based on this established transformation.
Step-by-Step Methodology: Chlorination of a 4-Pyridone Precursor
Causality: The conversion of the pyridone tautomer to the aromatic chloropyridine is thermodynamically favorable and is a standard, field-proven method for accessing this class of compounds. POCl₃ serves as both the chlorinating agent and a dehydrating solvent.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 3-(difluoromethyl)-2-methoxy-4(1H)-pyridone (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically run with excess POCl₃ acting as the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-12 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup (Quenching): After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralization: Basify the acidic aqueous solution to a pH of ~8-9 using a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 4-Chloro-3-(difluoromethyl)-2-methoxypyridine .
Caption: Proposed synthesis of the title compound from its pyridone precursor.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate. The C4-chloro position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[11][12]
Key diversification reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes to form new C-C bonds.
These reactions enable medicinal chemists to systematically probe the chemical space around the pyridine core, optimizing for potency, selectivity, and pharmacokinetic properties.
Caption: Common cross-coupling reactions for derivatizing the title compound.
Safety and Handling
As a laboratory chemical, 4-Chloro-3-(difluoromethyl)-2-methoxypyridine requires careful handling. While specific toxicity data is limited, information can be extrapolated from supplier safety data and structurally related compounds.[13][14]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [13] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5][14] |
| Precautionary Statements | P264, P280, P305+P351+P338 | [5][15] |
Disclaimer: The hazard statements are based on supplier information and data for structurally similar molecules. Always consult the specific Safety Data Sheet (SDS) from the vendor before handling.
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]
Conclusion
4-Chloro-3-(difluoromethyl)-2-methoxypyridine is a high-value building block engineered for modern chemical synthesis. It provides researchers and drug development professionals with a platform to rapidly access novel chemical entities. The strategic placement of a reactive chlorine handle, a methoxy modulator, and the property-enhancing difluoromethyl group makes it an indispensable tool for developing next-generation therapeutics and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in research and development programs.
References
Click to expand
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
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Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Available from: [Link]
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Carboni, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing. DOI:10.1039/D1CS00360G. Available from: [Link]
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Martínez-Crespo, P. J., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, RSC Publishing. DOI:10.1039/D2FD00165A. Available from: [Link]
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ResearchGate. (n.d.). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction.... ResearchGate. Available from: [Link]
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Wang, D., et al. (2015). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. Available from: [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]
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PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. PubChem. Available from: [Link]
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ResearchGate. (n.d.). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. Available from: [Link]
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R Discovery. (2023). Regioselective synthesis of 4-functionalized pyridines. R Discovery. Available from: [Link]
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